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Introduction

SR16835 is a potent and selective synthetic small molecule that acts as a full agonist at the
nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-
like 1 (ORL1) receptor, and as a low-affinity partial agonist at the mu-opioid receptor (MOR).
This dual activity makes SR16835 a valuable research tool for investigating the complex roles
of the NOP and MOR signaling pathways in the central nervous system. In primary neuron
cultures, SR16835 can be utilized to explore fundamental neuronal processes, including cell
survival, neurite dynamics, and intracellular signaling cascades. These studies are critical for
understanding the therapeutic potential of NOP and MOR modulation in various neurological
and psychiatric disorders.

Mechanism of Action in Neurons

Activation of the NOP receptor by an agonist typically leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic AMP (CAMP) levels.[1][2] This Gai/o-coupled signaling
also involves the modulation of ion channels, specifically the activation of G-protein-coupled
inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium
channels (VGCCs).[1][2][3] These actions generally lead to neuronal hyperpolarization and a
reduction in neurotransmitter release. The partial agonism of SR16835 at the MOR would also
contribute to inhibitory effects on neuronal activity, primarily through Gai/o coupling.[4]
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Data Presentation

Table 1: In Vitro Pharmacological Profile of SR16835

Parameter Receptor Value
Binding Affinity (Ki) NOP (ORL1) 11.4 nM
Binding Affinity (Ki) Mu-Opioid (MOR) 79.9 nM
Functional Activity NOP (ORL1) Full Agonist

Functional Activity

Mu-Opioid (MOR)

Partial Agonist

Table 2: Suggested Concentration Ranges for In Vitro Neuronal Assays

Suggested Concentration

Assay Incubation Time
Range

Neuronal Viability

) 10 nM - 10 uM 24 - 48 hours

(Neuroprotection)

Neurite Outgrowth Inhibition 1nM-1puM 48 - 72 hours

Signaling Pathway Analysis )
100 nM - 1 pM 5 - 60 minutes

(e.g., CAMP, pERK)

Electrophysiology (Patch- o
100 nM - 10 pM Acute application

Clamp)

Calcium Imaging 100 nM - 10 uM Acute application

Note: The suggested concentration ranges are based on the reported affinities and activities of

SR16835 and similar NOP receptor agonists. Optimal concentrations and incubation times

should be determined empirically for each specific primary neuron type and experimental

setup.

Experimental Protocols
I. Assessment of Neuroprotective Effects of SR16835
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This protocol is designed to evaluate the potential of SR16835 to protect primary neurons from
excitotoxicity or oxidative stress-induced cell death.

Materials:

Primary cortical or hippocampal neurons

e Neurobasal medium supplemented with B27 and GlutaMAX

o Poly-D-lysine coated culture plates (96-well)

e SR16835 stock solution (in DMSO)

o Excitotoxic agent (e.g., Glutamate, NMDA) or Oxidative stress inducer (e.g., H202)
o Cell viability assay reagent (e.g., MTT, PrestoBlue™, or Live/Dead staining kit)

» Plate reader or fluorescence microscope

Protocol:

e Primary Neuron Culture:

o Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or
mouse pups following established protocols.[4][5][6][7]

o Plate neurons at a density of 5 x 104 cells/well in a 96-well plate pre-coated with poly-D-
lysine.

o Culture neurons in Neurobasal medium with supplements for 7-10 days to allow for
maturation.

¢ SR16835 Treatment:

o Prepare serial dilutions of SR16835 in culture medium to achieve final concentrations
ranging from 10 nM to 10 pM. Include a vehicle control (DMSO at the same final
concentration as the highest SR16835 concentration).
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o Pre-treat the neurons with the different concentrations of SR16835 or vehicle for 1-2
hours.

e Induction of Neuronal Damage:

o Following pre-treatment, expose the neurons to an excitotoxic or oxidative insult. For
example, add glutamate to a final concentration of 50-100 uM or H202 to a final
concentration of 100-200 puM.

o Include a control group of untreated neurons (no SR16835 and no insult) and a group with
the insult alone.

o Incubate for 24 hours.
o Assessment of Neuronal Viability:

o After the incubation period, measure cell viability using a preferred method. For MTT
assay, incubate with MTT solution for 2-4 hours, then solubilize the formazan crystals and
read the absorbance.

o For live/dead staining, incubate with calcein-AM and ethidium homodimer-1 and visualize
using a fluorescence microscope.

o Data Analysis:
o Calculate the percentage of viable cells for each condition relative to the untreated control.

o Plot the percentage of neuroprotection (increase in viability compared to the insult-only
group) against the concentration of SR16835 to determine the ECso.

Il. Neurite Outgrowth Inhibition Assay

This protocol assesses the effect of SR16835 on the growth and extension of neurites from
primary neurons, based on the known role of NOP receptor activation in inhibiting axonal
regeneration.[8]

Materials:
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e Primary dorsal root ganglion (DRG) or cortical neurons

e Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF) for
DRG neurons

e Poly-D-lysine and laminin coated culture plates (24- or 48-well)
e SR16835 stock solution (in DMSO)
o Fixative (e.g., 4% paraformaldehyde)
e Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
» Blocking solution (e.g., 5% BSA in PBS)
e Primary antibody against a neuronal marker (e.g., -1l tubulin)
o Fluorescently labeled secondary antibody
e Nuclear stain (e.g., DAPI)
» High-content imaging system or fluorescence microscope with image analysis software
Protocol:
e Primary Neuron Culture:
o Isolate primary DRG or cortical neurons.[5][9]

o Plate neurons at a low density (e.g., 1-2 x 10% cells/well in a 24-well plate) on coated
plates to allow for clear visualization of individual neurites.

o Culture for 24 hours to allow for initial attachment and neurite sprouting.
e SR16835 Treatment:
o Add SR16835 at final concentrations ranging from 1 nM to 1 pM. Include a vehicle control.

o Incubate for 48-72 hours.
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e Immunofluorescence Staining:

o Fix the neurons with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

[¢]

[¢]

Block non-specific binding with 5% BSA for 1 hour.

[e]

Incubate with anti-p-111 tubulin antibody overnight at 4°C.

o

Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1-2
hours.

e Image Acquisition and Analysis:
o Acquire images using a high-content imaging system or a fluorescence microscope.

o Use image analysis software to quantify neurite length, number of branches, and number
of neurite-bearing cells.

o Data Analysis:
o Normalize the neurite outgrowth parameters to the vehicle control.

o Plot the percentage of inhibition of neurite outgrowth against the concentration of
SR16835 to determine the ICso.

lll. Analysis of Downstream Signaling Pathways

This protocol outlines methods to investigate the effect of SR16835 on key signaling molecules
downstream of NOP and MOR activation, such as cAMP and phosphorylated ERK (pERK).

Materials:
e Primary cortical or striatal neurons cultured in 6- or 12-well plates
e SR16835 stock solution (in DMSO)

e Forskolin (for CAMP assay)
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 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e CAMP assay kit (e.g., ELISA-based)

o Western blot reagents and antibodies against pERK, total ERK, and a loading control (e.g.,
[-actin)

Protocol for cCAMP Assay:
e Cell Treatment:
o Culture primary neurons for 7-10 days.

o Pre-treat cells with different concentrations of SR16835 (100 nM - 1 uM) or vehicle for 15-
30 minutes.

o Stimulate the neurons with forskolin (e.g., 10 uM) for 10-15 minutes to induce cAMP
production. Include a basal (no forskolin) control.

e Cell Lysis and cAMP Measurement:
o Lyse the cells according to the cAMP assay kit manufacturer's instructions.
o Measure the intracellular cAMP levels using the ELISA-based assay.

o Data Analysis:

o Calculate the percentage of inhibition of forskolin-stimulated cAMP production by
SR16835.

Protocol for Western Blotting (pERK Analysis):
e Cell Treatment:
o Culture primary neurons for 7-10 days.

o Treat cells with SR16835 (e.g., 1 uM) for various time points (e.g., O, 5, 15, 30, 60
minutes).
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e Protein Extraction and Quantification:

o Lyse the cells in RIPA buffer and collect the lysates.

o Determine the protein concentration of each sample using a BCA assay.

e Western Blotting:

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o

Block the membrane and probe with primary antibodies against pERK and total ERK.

[¢]

Wash and incubate with HRP-conjugated secondary antibodies.

[¢]

Detect the protein bands using a chemiluminescence substrate.

[e]

Strip and re-probe the membrane for a loading control.
o Data Analysis:

o Quantify the band intensities and normalize the pERK signal to the total ERK and loading
control signals.

o Plot the fold change in pERK levels relative to the untreated control at different time points.

Mandatory Visualizations
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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